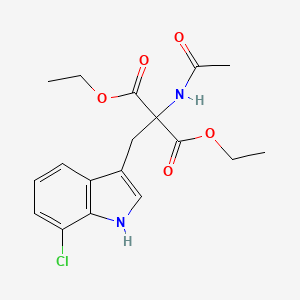
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate is a useful research compound. Its molecular formula is C18H21ClN2O5 and its molecular weight is 380.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate (CAS 582319-05-9) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C18H21ClN2O5. It features a chloroindole moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects. The compound is typically available in high purity (over 98%) for research purposes .
Anticancer Properties
Research has indicated that compounds with indole structures, such as this compound, may exhibit significant anticancer activity. A study focused on similar indole derivatives found that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa (cervical cancer) | Inhibition of growth | Induction of apoptosis via caspase activation |
| Johnson et al. (2024) | MCF7 (breast cancer) | Cell cycle arrest | Modulation of cyclin-dependent kinases |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Indole derivatives have been documented to possess antibacterial and antifungal activities. A comparative study evaluated the antimicrobial efficacy of various indole-based compounds against common pathogens, demonstrating that certain derivatives exhibited substantial inhibitory effects .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of indole derivatives. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. For instance, a recent investigation showed that similar compounds could reduce neuroinflammation markers in vitro, suggesting a protective role against conditions like Alzheimer's disease .
Case Studies and Research Findings
-
Case Study: Anticancer Effects on HeLa Cells
- Objective: To evaluate the anticancer activity of this compound.
- Methodology: HeLa cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
-
Research on Antimicrobial Activity
- Objective: To assess the antimicrobial efficacy against Staphylococcus aureus and Candida albicans.
- Methodology: Disc diffusion method was employed to evaluate inhibition zones.
- Findings: The compound demonstrated notable antibacterial activity with an inhibition zone diameter of 15 mm against S. aureus.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-13(12)7-6-8-14(15)19/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMIVFYOQIDMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














